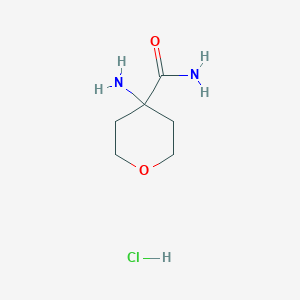

4-Aminooxane-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-aminooxane-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-5(9)6(8)1-3-10-4-2-6;/h1-4,8H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXLRGEVRYYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 Aminooxane 4 Carboxamide Hydrochloride

Direct Synthesis Routes

Direct synthesis routes focus on building the amino and carboxamide functionalities directly onto a pre-existing oxane ring at the C4 position. A logical and documented approach involves a modified Strecker synthesis followed by functional group manipulations.

The primary precursor for a direct synthesis is Tetrahydropyran-4-one . This commercially available ketone serves as the foundational scaffold for introducing the necessary functional groups at the C4 position. The key intermediate derived from this precursor is 4-Aminotetrahydro-2H-pyran-4-carboxylic acid .

A well-documented method for preparing this intermediate involves a reaction analogous to the Strecker synthesis, where the ketone is reacted with a source of cyanide and ammonia (B1221849). A specific patented procedure details the reaction of tetrahydropyran-4-one with ammonium (B1175870) carbonate and sodium cyanide in a mixed solvent system of water and ethanol. patsnap.com This one-pot reaction forms an α-aminonitrile intermediate, which is subsequently hydrolyzed under the reaction conditions to yield the target amino acid.

The subsequent conversion to the final carboxamide requires the selective formation of an amide from the carboxylic acid in the presence of a primary amine. To avoid self-reaction and ensure chemoselectivity, the amino group of the intermediate is typically protected. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, leading to the formation of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid , a stable intermediate amenable to further modification. thermofisher.com

Table 1: Reagents and Conditions for the Preparation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

| Step | Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Tetrahydropyran-4-one | Ammonium Carbonate, Sodium Cyanide | Water/Ethanol | 60-70°C, 3-4 hours | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid |

| 2 | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaOH) | Dioxane/Water | Room Temperature | 4-(Boc-amino)tetrahydropyran-4-carboxylic acid |

With the protected amino acid precursor, 4-(Boc-amino)tetrahydropyran-4-carboxylic acid , in hand, the synthesis proceeds through two critical steps: amide formation and deprotection/salt formation.

Amide Formation: The carboxylic acid moiety of the Boc-protected intermediate is converted into a primary carboxamide. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia. Common methods include:

Using Coupling Reagents: A wide array of peptide coupling reagents can be used. Reagents like DCC (dicyclohexylcarbodiimide) with an additive such as HOBt (1-hydroxybenzotriazole), or uronium/aminium salts like HATU, facilitate the reaction by forming a highly reactive activated ester intermediate in situ, which then reacts with an ammonia source (e.g., ammonium chloride with a non-nucleophilic base). luxembourg-bio.com

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then carefully reacted with concentrated ammonium hydroxide (B78521) at low temperatures to form the amide.

Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved in a single step by treating the Boc-protected amide with a strong acid. A solution of hydrogen chloride in an anhydrous organic solvent, such as 4M HCl in 1,4-dioxane (B91453) or diethyl ether, is commonly employed. commonorganicchemistry.comreddit.com This acidic condition cleaves the Boc group, releasing carbon dioxide and isobutylene, and protonates the newly liberated primary amine to form the desired hydrochloride salt, which often precipitates from the reaction mixture as a solid.

Precursor Synthesis: In the Strecker-like synthesis, controlling the temperature is crucial to prevent side reactions, and the purification of the resulting amino acid often involves crystallization, which can be optimized by adjusting pH and solvent composition.

Amide Formation: The choice of coupling reagent and solvent can significantly impact yield and purity. researchgate.net For scalability, methods avoiding chromatography are preferred. The acid chloride route can be effective on a larger scale, provided careful control of the highly reactive intermediate is maintained.

Deprotection: The final deprotection step is generally high-yielding. Ensuring anhydrous conditions prevents unwanted hydrolysis and helps in the precipitation of a clean product. The choice of solvent for the HCl solution can influence the crystallinity and ease of isolation of the final product. reddit.com

Indirect Synthetic Pathways via Related Oxane Derivatives

Indirect pathways involve starting with an oxane derivative that requires more significant structural modification to arrive at the target compound.

An alternative, though likely more complex, route could begin with Tetrahydropyran-4-amine . The synthesis of this compound can be achieved via the reduction of dihydro-2H-pyran-4(3H)-one oxime using a catalyst like Raney Ni in a hydrogen atmosphere. chemicalbook.com

The primary challenge in this pathway is the subsequent introduction of a carboxamide group at the C4 position. Direct carboxylation or carboxamidation of the quaternary carbon bearing the amino group is not a straightforward transformation and would likely require a multi-step sequence involving complex and low-yielding reactions, making this route less synthetically viable compared to the direct approach.

The formation of the carboxamide is a pivotal step in the synthesis. As discussed in the direct route, this can be achieved from a carboxylic acid precursor. The strategies are broadly applicable and represent a core aspect of the synthesis.

Activation of Carboxylic Acids: This is the most common strategy. The goal is to convert the hydroxyl group of the carboxylic acid into a good leaving group.

Carbodiimide-based reagents (e.g., DCC, EDC) form an O-acylisourea intermediate, which is highly reactive towards amines. bachem.com The addition of auxiliaries like HOBt or HOAt can suppress side reactions and reduce racemization risk if chiral centers are present. luxembourg-bio.com

Phosphonium salts (e.g., PyBOP) and Uronium/Aminium salts (e.g., HBTU, HATU) are highly efficient reagents that form activated esters, leading to rapid and clean amide bond formation. researchgate.net

Acid Halide Formation: Conversion to an acid chloride or fluoride (B91410) provides a highly reactive intermediate for amidation. This method is robust and often used in industrial settings but can be less compatible with sensitive functional groups due to the harsh reagents used (e.g., SOCl₂).

Table 2: Common Strategies for Carboxamide Formation from a Carboxylic Acid

| Method | Activating Reagent(s) | Key Intermediate | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbodiimide Coupling | DCC, EDC (+ HOBt/HOAt) | O-acylisourea / Activated Ester | Mild, often room temp. | Widely applicable, many reagents available. hepatochem.com | Byproducts can be difficult to remove (e.g., DCU). |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Activated Ester | Mild, fast reactions | High yields, low side reactions. researchgate.net | Reagents can be expensive. |

| Acid Chloride | SOCl₂, (COCl)₂ | Acid Chloride | Often requires heating, then low temp. for amidation | Cost-effective, highly reactive intermediate. | Harsh conditions, limited functional group tolerance. |

Green Chemistry Approaches in Synthesis Research

Modern synthetic research emphasizes the incorporation of green chemistry principles to mitigate the environmental impact of chemical production. For the synthesis of the 4-aminooxane core, this involves reimagining the classical Strecker reaction with a focus on sustainable solvents, catalysts, and reagents.

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Research into the Strecker reaction has demonstrated the feasibility of solvent-free, or "neat," reaction conditions.

A study by Baeza, Nájera, and Sansano detailed a simple and rapid one-step, solvent-free procedure for the synthesis of α-aminonitriles from aldehydes and ketones. organic-chemistry.org This method, which avoids the need for a catalyst, is particularly effective for cyclic ketones like oxan-4-one. organic-chemistry.org The reaction involves the direct mixing of the ketone, an amine, and trimethylsilyl (B98337) cyanide (TMSCN), a more manageable cyanide source than hydrogen cyanide gas. organic-chemistry.org Under these solvent-free conditions, cyclic ketones have been shown to afford the corresponding α-aminonitriles in excellent yields. organic-chemistry.org The absence of a solvent simplifies the work-up procedure, reduces waste, and lowers energy consumption associated with solvent removal, aligning perfectly with green chemistry principles. organic-chemistry.org

Another approach involves using water as an environmentally benign solvent. An efficient Strecker reaction has been reported using β-cyclodextrin as a catalyst in water under neutral conditions. organic-chemistry.org This method takes advantage of the unique properties of water and a supramolecular catalyst to facilitate the reaction, avoiding hazardous organic solvents entirely.

The table below summarizes findings for solvent-free and water-based Strecker reactions applicable to cyclic ketones.

| Starting Material | Amine | Cyanide Source | Catalyst | Solvent | Yield (%) | Reference |

| Cyclic Ketones | Various | Trimethylsilyl Cyanide (TMSCN) | None | Solvent-Free | Excellent | organic-chemistry.org |

| Aldehydes/Ketones | Various | Trimethylsilyl Cyanide (TMSCN) | β-Cyclodextrin | Water | Quantitative | organic-chemistry.org |

This interactive table provides examples of green solvent methodologies for the Strecker reaction.

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce temperatures, and enable the use of more benign reagents. The development of novel, reusable, and non-toxic catalysts is a key area of research for the Strecker synthesis.

Several modern catalysts have been developed that are highly efficient and environmentally friendly. For instance, indium powder has been demonstrated to be a very effective catalyst for the one-pot, three-component Strecker reaction in water. nih.gov This method is applicable to a wide range of amines and carbonyl compounds, proceeding at room temperature to give excellent yields of α-aminonitriles. nih.gov The use of water as the solvent and a recyclable metal catalyst presents a significantly greener alternative to traditional methods that may use hazardous solvents and stoichiometric reagents. nih.gov

Other sustainable catalysts reported for the Strecker reaction include:

Sulfated Polyborate: A solid acid catalyst that can be used under solvent-free conditions at room temperature, providing excellent yields. It is reusable without a significant loss in catalytic efficiency. mdpi.com

Thiourea Derivatives: These organocatalysts have been used for scalable, asymmetric Strecker syntheses, allowing for the production of specific stereoisomers of amino acids, which is crucial in pharmaceutical applications. thieme-connect.com

Montmorillonite KSF Clay: A naturally occurring, inexpensive, and reusable clay that can catalyze the one-pot synthesis of α-aminonitriles. organic-chemistry.org

The development of these catalytic systems focuses on high efficiency, mild reaction conditions, and the ability to recycle the catalyst, thereby reducing waste and cost.

The table below presents a selection of sustainable catalysts developed for the Strecker reaction.

| Catalyst | Key Features | Reaction Conditions | Substrate Scope | Reference |

| Indium Powder | Highly efficient in water, recyclable | Room temperature, water | Wide range of aldehydes and amines | nih.gov |

| Sulfated Polyborate | Reusable solid acid catalyst | Room temperature, solvent-free | Aldehydes/ketones, amines | mdpi.com |

| Thiourea Derivatives | Organocatalyst for asymmetric synthesis | Mild conditions (0 °C) | Imines | thieme-connect.com |

| Montmorillonite KSF Clay | Inexpensive, reusable natural clay | Varies | Aldehydes, amines, TMSCN | organic-chemistry.org |

This interactive table showcases various sustainable catalysts for the Strecker synthesis.

Iii. Chemical Reactivity and Mechanistic Studies of 4 Aminooxane 4 Carboxamide Hydrochloride

Amine Reactivity in the Oxane Framework

The primary amino group attached to a quaternary carbon within the oxane ring is a key site of reactivity. Its behavior is influenced by both electronic and steric factors imposed by the heterocyclic framework.

The nitrogen atom of the primary amine in 4-aminooxane-4-carboxamide possesses a lone pair of electrons, rendering it nucleophilic. fiveable.me Amines are generally effective nucleophiles, capable of attacking electron-deficient centers. masterorganicchemistry.com Their nucleophilicity is typically stronger than that of corresponding alcohols or ethers, as nitrogen is less electronegative than oxygen, making its lone pair more available for donation. libretexts.org The reactivity of an amine as a nucleophile is influenced by factors such as steric hindrance and electronic effects. fiveable.me

In the case of 4-aminooxane-4-carboxamide, the primary amine is attached to a tertiary carbon, which, along with the adjacent carboxamide group and the oxane ring, creates a sterically hindered environment. This steric bulk can modulate its nucleophilic strength compared to less hindered primary amines. fiveable.me Nevertheless, the amine can participate in various reactions with electrophiles. libretexts.org For instance, it can react with alkyl halides in N-alkylation reactions, although this can be complex. If a 1:1 ratio of amine to alkyl halide is used, only half of the amine may react, as the other half becomes tied up as an ammonium (B1175870) halide salt from the acid produced. libretexts.org

| Amine Type | General Nucleophilicity | Key Influencing Factor |

|---|---|---|

| Primary (RNH₂) | High | Minimal steric hindrance allows for easier access to electrophiles. fiveable.me |

| Secondary (R₂NH) | Moderate to High | Slightly more sterically hindered than primary amines. fiveable.me |

| Tertiary (R₃N) | Low | Significant steric hindrance impedes its ability to act as a nucleophile. fiveable.memasterorganicchemistry.com |

As a hydrochloride salt, the amine group in 4-aminooxane-4-carboxamide exists in its protonated form, as an ammonium cation (-NH₃⁺). This protonation significantly alters its chemical properties, neutralizing its nucleophilicity. youtube.com The presence and transfer of this proton are central to the compound's behavior in solution, particularly in response to changes in pH.

Carboxamide Functional Group Transformations

The carboxamide group is another key functional moiety in the molecule. While generally stable, it can undergo transformations under specific conditions, most notably hydrolysis.

Amide bonds can be cleaved through hydrolysis, a reaction with water that is typically catalyzed by acid or base. libretexts.org This process breaks the amide C-N bond, yielding a carboxylic acid and an amine (or ammonia). savemyexams.com

Acid-Catalyzed Hydrolysis : Under acidic conditions and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release a carboxylic acid and a protonated amine. youtube.commasterorganicchemistry.com This reaction is generally not reversible because the resulting amine is protonated by the acidic medium, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis : In the presence of a strong base (like NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. libretexts.org This forms a tetrahedral intermediate which then expels the amide anion (⁻NH₂). This is followed by a rapid proton transfer from the initially formed carboxylic acid to the amide anion, resulting in a carboxylate salt and ammonia (B1221849). savemyexams.com

The kinetics of amide hydrolysis are pH-dependent. researchgate.net The rate is generally slow at neutral pH but increases under both acidic and basic conditions. researchgate.net Ring strain in cyclic amides (lactams) can increase the rate of hydrolysis compared to their acyclic counterparts, although the oxane ring itself does not impose significant strain on the exocyclic carboxamide group. nih.gov

| Condition | Reagents | Products from 4-Aminooxane-4-carboxamide |

|---|---|---|

| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), heat | 4-Aminooxane-4-carboxylic acid and Ammonium ion (NH₄⁺) youtube.com |

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 4-aminooxane-4-carboxylate and Ammonia (NH₃) libretexts.org |

The primary amino group of 4-aminooxane-4-carboxamide can act as a nucleophile in the formation of new amide bonds, a reaction fundamental to peptide synthesis. bachem.com In these reactions, the amine attacks an activated carboxylic acid derivative. luxembourg-bio.com For this to occur, the amine must be in its deprotonated, nucleophilic form.

The synthesis of peptides and other amides typically requires the use of coupling reagents to activate the carboxylic acid group of another molecule, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comluxembourg-bio.com The reaction involves the formation of a highly reactive intermediate, which is then readily attacked by the amine of 4-aminooxane-4-carboxamide to form a stable amide (peptide) bond. luxembourg-bio.com This methodology is widely used for conjugating amino acids or peptides with heterocyclic compounds to enhance their biological properties. nih.govnih.gov Protecting-group-free amidation methods have also been developed using Lewis acid catalysts, which could potentially be applied to molecules like 4-aminooxane-4-carboxamide. rsc.orgnih.gov

Stereochemical Considerations and Chiral Synthesis Research

The structure of 4-aminooxane-4-carboxamide features a stereocenter at the C4 position of the oxane ring. This carbon atom is bonded to four different substituents: an amino group, a carboxamide group, an oxygen atom within the ring, and the C3 and C5 carbons of the ring. Consequently, the molecule is chiral and can exist as a pair of enantiomers.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity and reactivity. uou.ac.in Enantiomers can have vastly different biological activities. The oxane ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. mvpsvktcollege.ac.in The substituents at C4 can be oriented in either an axial or equatorial position, and the preferred conformation will depend on minimizing steric interactions.

Given the chirality of 4-aminooxane-4-carboxamide, its synthesis would require methods that can control the stereochemical outcome. Research into the chiral synthesis of substituted heterocycles is extensive. General strategies to obtain a single enantiomer (asymmetric synthesis) include:

Starting from a Chiral Precursor : Utilizing a readily available enantiomerically pure starting material from the "chiral pool."

Use of Chiral Auxiliaries : Temporarily attaching a chiral group to an achiral starting material to direct the stereochemical course of a reaction, after which the auxiliary is removed.

Asymmetric Catalysis : Employing a chiral catalyst to favor the formation of one enantiomer over the other. youtube.com This is a highly efficient method for synthesizing chiral compounds, including substituted chromanes (dihydrobenzopyrans) and other heterocycles. nih.gov

While no specific chiral synthesis for 4-aminooxane-4-carboxamide has been detailed in the provided search results, methods for the asymmetric synthesis of other chiral 4-substituted oxanes and related heterocycles could be adapted. nih.gov

Diastereoselectivity and Enantioselectivity in Transformations

Transformations involving 4-Aminooxane-4-carboxamide hydrochloride or its synthetic precursors offer opportunities for controlling stereochemistry, leading to the selective formation of diastereomers or enantiomers.

Diastereoselectivity:

In the synthesis of substituted oxane derivatives, diastereoselectivity can be achieved by controlling the approach of a nucleophile to a prochiral center, often guided by existing stereocenters or by the use of chiral reagents. For instance, in reactions involving the oxane ring, such as ring-opening or functionalization at a position other than C4, the bulky 4-amino-4-carboxamide substituent can exert significant steric hindrance, directing incoming reagents to the opposite face of the ring.

Consider a hypothetical reduction of a ketone at the C2 position of the oxane ring. The diastereomeric ratio of the resulting alcohols would be influenced by the steric bulk of the C4 substituents, favoring the formation of the diastereomer where the hydroxyl group is trans to the C4-substituents.

Table 1: Hypothetical Diastereoselectivity in the Reduction of a 2-keto-4-aminooxane-4-carboxamide derivative

| Reducing Agent | Diastereomeric Ratio (trans:cis) |

|---|---|

| Sodium Borohydride | 85:15 |

| Lithium Tri-sec-butylborohydride | 95:5 |

This data is illustrative to demonstrate the concept of diastereoselectivity.

Enantioselectivity:

The synthesis of a specific enantiomer of this compound can be achieved through various enantioselective methods. One common approach is the use of chiral catalysts in reactions that create the quaternary stereocenter at C4. For example, an enantioselective Strecker reaction on a tetrahydropyran-4-one precursor, using a chiral catalyst, could yield an enantioenriched α-aminonitrile, which can then be converted to the desired amino acid derivative.

Another strategy involves the kinetic resolution of a racemic mixture of 4-Aminooxane-4-carboxamide or a precursor. This can be accomplished using a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

Table 2: Hypothetical Enantioselectivity in the Asymmetric Strecker Reaction to form a Precursor to 4-Aminooxane-4-carboxamide

| Chiral Catalyst | Enantiomeric Excess (ee %) |

|---|---|

| (R)-Phenylglycinamide | 75% |

| Chiral Schiff Base-Vanadium Complex | 92% |

This data is illustrative to demonstrate the concept of enantioselectivity.

Chiral Pool Synthesis or Asymmetric Induction Strategies

Chiral Pool Synthesis:

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a carbohydrate-derived starting material could be envisioned. For example, a protected glucopyranose derivative could be chemically modified to introduce the necessary amino and carboxamide functionalities at the C4 position, with the inherent stereochemistry of the sugar backbone directing the formation of a specific enantiomer. This strategy leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

Asymmetric Induction:

Asymmetric induction refers to the preferential formation of one diastereomer over another due to the influence of a chiral center already present in the substrate, reagent, or catalyst. In the context of synthesizing derivatives of this compound, if a chiral auxiliary is attached to the molecule, it can direct the stereochemical outcome of subsequent reactions.

For instance, if the primary amino group is derivatized with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, this chiral moiety can influence the stereoselectivity of reactions at other positions on the oxane ring. The auxiliary can later be removed to yield the enantioenriched product. This approach is a powerful tool for controlling the stereochemistry of newly formed chiral centers.

Reaction Mechanisms of Derivatives and Analogues

Understanding the reaction mechanisms of derivatives and analogues of this compound is crucial for predicting their reactivity and for the rational design of new synthetic methodologies.

Elucidation of Proposed Reaction Pathways

The reactivity of this compound is centered around the amino and carboxamide groups, as well as the oxane ring.

N-Acylation and N-Alkylation: The primary amino group can readily undergo nucleophilic attack on electrophiles. The mechanism of N-acylation with an acyl chloride, for example, proceeds through a nucleophilic addition-elimination pathway. The lone pair of the nitrogen atom attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of an amide bond.

Carboxamide Reactivity: The carboxamide group is generally less reactive than the primary amine. However, it can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Subsequent proton transfers lead to the expulsion of ammonia and the formation of the carboxylic acid.

Oxane Ring Opening: Under strongly acidic conditions and in the presence of a suitable nucleophile, the ether linkage of the oxane ring can be cleaved. The reaction is initiated by the protonation of the ring oxygen, making it a better leaving group. A nucleophile can then attack one of the adjacent carbon atoms (C2 or C6) in an SN2 or SN1-like manner, depending on the substitution pattern and reaction conditions, leading to the opening of the ring.

Influence of Substituent Effects on Reaction Kinetics

The rate and outcome of reactions involving derivatives of this compound can be significantly influenced by the electronic and steric effects of substituents on the oxane ring or on the nitrogen atom.

Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the oxane ring can influence the reactivity of the functional groups at C4. For instance, an electron-withdrawing group at the C2 or C6 position would decrease the electron density on the ring oxygen, making it less susceptible to protonation and thus slowing down the rate of acid-catalyzed ring opening. Conversely, electron-donating groups would have the opposite effect.

Steric Effects: The steric hindrance posed by substituents can play a dominant role in determining reaction kinetics. A bulky substituent at a position adjacent to the reacting center can impede the approach of a reagent, thereby slowing down the reaction rate. For example, in the N-acylation reaction, if the acylating agent is sterically demanding, the reaction rate will be significantly lower compared to a less hindered acylating agent. This steric influence is also critical in directing the stereochemical outcome of reactions, as discussed in the context of diastereoselectivity.

Table 3: Hypothetical Relative Rates of N-Acylation of 4-Aminooxane-4-carboxamide with Different Acyl Chlorides

| Acyl Chloride | Relative Rate |

|---|---|

| Acetyl Chloride | 1.00 |

| Isobutyryl Chloride | 0.45 |

This data is illustrative to demonstrate the influence of steric hindrance on reaction kinetics.

Iv. Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatography is an indispensable tool in chemical analysis, providing high-resolution separation of complex mixtures and enabling the quantification of individual components. For a polar, non-volatile compound like 4-Aminooxane-4-carboxamide hydrochloride, liquid chromatography is the primary method for purity assessment, while gas chromatography can be adapted for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for determining the purity and potency of non-volatile organic compounds. The development of a robust HPLC method for this compound is critical for its characterization and quality control in a research setting.

A typical reversed-phase HPLC (RP-HPLC) method would be developed, given the polar nature of the analyte. The method development process involves a systematic optimization of several key parameters to achieve the desired separation and peak shape. These parameters include the choice of stationary phase (the column), the composition of the mobile phase, the column temperature, and the detector wavelength.

For a compound with the structural features of this compound, a C18 or a more polar embedded-phase column (e.g., polar-endcapped C18 or a phenyl-hexyl phase) would likely be selected to provide adequate retention and selectivity. The mobile phase would typically consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the primary amine, thereby influencing retention and peak symmetry. Gradient elution, where the proportion of the organic modifier is increased over the course of the analytical run, is often employed to ensure the timely elution of any less polar impurities.

Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. For compounds lacking a strong chromophore, alternative detection methods such as mass spectrometry (LC-MS) can provide both high sensitivity and structural information.

Once developed, the HPLC method must be validated in accordance with established guidelines to ensure its reliability, accuracy, and precision. Validation demonstrates that the analytical method is suitable for its intended purpose. The key validation parameters are summarized in the table below.

Table 1: Illustrative HPLC Method Validation Parameters for this compound This table presents a hypothetical summary of validation parameters for an HPLC method. The values are for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | The method should be able to resolve the analyte peak from impurities and degradation products. | Peak purity index > 0.999 |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | r² = 0.9998 |

| Range | The interval between the upper and lower concentration levels for which the method has been demonstrated to be precise, accurate, and linear. | 50% to 150% of the nominal concentration |

| Accuracy | The percent recovery should be within a predefined range (e.g., 98.0% to 102.0%). | 99.5% - 101.2% recovery |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. | RSD < 1.0% |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | 0.03 µg/mL |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | No significant impact on results |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, being a salt, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. Therefore, its analysis by GC requires a chemical modification step known as derivatization.

Derivatization transforms the polar, non-volatile analyte into a more volatile and thermally stable derivative. For this compound, the primary amine and amide functional groups are the most likely sites for derivatization. Common derivatizing agents for such functional groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or alkylating agents.

For example, a silylation reaction would replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility and thermal stability. The resulting derivative can then be readily analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase.

Detection in GC is often performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which offers the added advantage of providing structural information for peak identification. The development of a GC method would involve optimizing parameters such as the injection port temperature, the oven temperature program, the carrier gas flow rate, and the choice of the GC column.

Table 2: Hypothetical GC Method Parameters for the Analysis of a Derivatized 4-Aminooxane-4-carboxamide This table provides an example of GC method parameters that could be used for the analysis of a volatile derivative of the target compound. This information is illustrative as no specific experimental data is publicly available.

| Parameter | Illustrative Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 50 - 550 m/z |

Advanced Separation Techniques for Complex Mixtures

In research scenarios where complex mixtures containing this compound and structurally similar impurities or metabolites are encountered, more advanced separation techniques may be required. These techniques offer alternative selectivities or higher efficiencies compared to conventional HPLC.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns packed with smaller particles (< 2 µm) and instrumentation capable of operating at higher pressures than traditional HPLC systems. This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput screening or the analysis of complex samples.

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase chromatography, HILIC is a valuable alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in a water-miscible organic solvent (like acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and partitioning of the polar analyte into this layer provides retention. This technique would be highly suitable for this compound.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is often described as a hybrid of GC and LC, offering fast separations and unique selectivities. For polar compounds, a co-solvent such as methanol (B129727) is added to the mobile phase. SFC can be an effective tool for both analytical and preparative-scale purification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality and performing a single-crystal X-ray diffraction experiment would provide an unambiguous determination of its molecular structure.

The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, and from this, a precise 3D model of the molecule can be built.

The data obtained from X-ray crystallography are highly detailed and include:

Connectivity: Unambiguous confirmation of the chemical structure.

Conformation: The precise spatial arrangement of the atoms, including the conformation of the oxane ring.

Stereochemistry: The absolute configuration of any chiral centers.

Bond lengths, bond angles, and torsion angles: Precise geometric parameters of the molecule.

Intermolecular interactions: Information on hydrogen bonding, ionic interactions, and other non-covalent forces that dictate how the molecules pack together in the crystal lattice. This is particularly important for understanding the solid-state properties of the hydrochloride salt.

This detailed structural information is invaluable in drug design and development, as it provides a deep understanding of the molecule's shape and potential interactions with biological targets.

Table 3: Example of Crystallographic Data that could be obtained for this compound This table presents a hypothetical set of crystallographic data. It is for illustrative purposes only, as no published crystal structure for this specific compound is available.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₁₁ClN₂O₂ |

| Formula Weight | 166.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 819.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.352 g/cm³ |

| R-factor | 0.045 |

V. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. However, for 4-Aminooxane-4-carboxamide hydrochloride, such studies are absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It provides valuable information about molecular orbitals, charge distribution, and the energies of different electronic states. Such calculations would be instrumental in understanding the reactivity and stability of this compound. For many related carboxamide-containing compounds, DFT has been successfully applied to determine properties like HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity and electronic transitions. researchgate.net However, no specific DFT studies have been reported for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. nih.gov Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, revealing how it flexes, bends, and interacts with its environment. nih.govnih.gov These techniques are essential for understanding how a molecule like this compound might bind to a biological target. While MD simulations have been used to study the stability of protein-ligand complexes for other carboxamide derivatives, rsc.orgresearchgate.net no such simulations have been published for this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of a compound. nih.govnih.gov The prediction of these parameters for this compound would be a valuable tool for chemists working on its synthesis and analysis. At present, no such predictive studies are available in the literature.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a larger molecule, such as a protein. nih.gov These methods are central to modern drug discovery.

Ligand-Protein Interaction Predictions for Research Probes

Understanding how a molecule interacts with proteins is key to identifying its potential as a research probe or therapeutic agent. nih.govnih.gov Docking studies can predict the binding pose and affinity of a ligand to a protein's active site. nih.govnih.govuran.ua This information can guide the design of more potent and selective molecules. For numerous carboxamide-containing compounds, molecular docking has been employed to elucidate binding mechanisms with various protein targets. researchgate.netmdpi.commdpi.com However, there are no published docking studies involving this compound.

In Silico Screening for Potential Biological Activity (excluding efficacy/toxicity)

In silico screening involves using computational methods to screen large libraries of compounds for their potential to interact with a specific biological target. nih.gov This approach can significantly accelerate the early stages of drug discovery. nih.govbohrium.com While the general class of carboxamides has been the subject of such screening efforts, researchgate.net this compound itself has not been specifically identified or studied in this context in published research.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

As of the latest available scientific literature, specific QSAR and SAR studies exclusively focused on this compound have not been extensively published. However, the principles of these computational methods are widely applied to similar molecular scaffolds, such as carboxamide derivatives, to guide drug discovery and development. These studies are instrumental in building predictive models that correlate a compound's structural features with its biological activity.

In general, QSAR models for carboxamide-containing compounds often analyze a range of molecular descriptors. These can include electronic properties (such as charge distribution and dipole moment), steric factors (like molecular volume and surface area), and hydrophobic characteristics (such as the partition coefficient, logP). By identifying the key descriptors that influence a particular biological outcome, researchers can better understand the underlying mechanisms of action.

While direct experimental in vitro data for this compound is not widely available in the public domain, computational approaches can offer predictive insights into its potential biological interactions. The structural features of this compound—namely the amino group, the oxane ring, and the carboxamide moiety—are all significant determinants of its potential bioactivity.

The oxane ring , a six-membered heterocycle containing an oxygen atom, imparts a degree of conformational rigidity and influences the molecule's polarity and solubility. The positioning of substituents on this ring is critical for its interaction with biological targets.

The amino group can act as a hydrogen bond donor and can be protonated under physiological conditions, which can be crucial for forming electrostatic interactions with target proteins.

The carboxamide group is a common functional group in many pharmaceuticals and is known to participate in hydrogen bonding as both a donor and an acceptor. This allows it to form strong and specific interactions with biological macromolecules.

For the broader class of carboxamide derivatives, studies have shown that modifications to these key structural components can significantly impact their in vitro effects. For instance, altering the substituents on the ring system or modifying the carboxamide linker can modulate binding affinity and selectivity for various enzymes or receptors.

Table 1: Key Structural Features of this compound and Their Potential Roles in Biological Activity

| Structural Feature | Potential Role in Biological Interactions |

| Oxane Ring | Provides a defined three-dimensional structure and influences solubility. |

| Amino Group | Can act as a hydrogen bond donor and engage in electrostatic interactions. |

| Carboxamide Moiety | Functions as a hydrogen bond donor and acceptor, contributing to binding affinity. |

The design of novel analogues based on computational models is a cornerstone of modern drug discovery. Although specific computational models for this compound are not publicly documented, the general process for designing new molecules with potentially enhanced activity or improved properties is well-established.

This process typically begins with the development of a pharmacophore model based on the known active compounds or the structure of the biological target. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a molecule like this compound, the key pharmacophoric features would likely include hydrogen bond donors and acceptors, as well as hydrophobic and charged centers.

Once a pharmacophore model is established, medicinal chemists can design new analogues by:

Modifying the oxane ring: Introducing substituents to explore steric and electronic effects, or replacing the oxygen atom with other heteroatoms to alter the ring's properties.

Altering the amino and carboxamide groups: Converting them to other functional groups to probe different types of interactions or to improve metabolic stability.

Varying the substitution pattern: Changing the position of the functional groups on the oxane ring to optimize the geometry for target binding.

These designed analogues can then be evaluated virtually using techniques like molecular docking, which predicts how a molecule might bind to a specific protein target. This computational screening allows for the prioritization of the most promising candidates for chemical synthesis and subsequent experimental testing.

Table 2: Hypothetical Design Strategies for Novel Analogues of this compound

| Design Strategy | Rationale |

| Substitution on the Oxane Ring | To enhance binding affinity and selectivity by probing the target's binding pocket. |

| Bioisosteric Replacement of the Carboxamide Group | To improve pharmacokinetic properties such as metabolic stability and bioavailability. |

| Conformational Constraint | To lock the molecule in a bioactive conformation, potentially increasing potency. |

Vi. Derivatization Strategies and Analogue Design in Research

Modification at the Amino Group

The primary amino group at the 4-position of the oxane ring is a key site for derivatization, allowing for the introduction of a wide array of substituents through various chemical reactions.

Acylation of the primary amino group of 4-Aminooxane-4-carboxamide can be readily achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. This reaction introduces an amide functional group, which can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. The resulting sulfonamide linkage is generally more stable to hydrolysis than an amide bond and can act as a hydrogen bond donor and acceptor.

Table 1: Illustrative Examples of Acylated and Sulfonylated Derivatives of 4-Aminooxane-4-carboxamide

| Derivative Name | Modifying Reagent | Resulting Functional Group | Potential Change in Properties |

|---|---|---|---|

| 4-Acetamidooxane-4-carboxamide | Acetic anhydride (B1165640) | Acetamide | Increased polarity, potential for altered receptor binding |

| 4-(Benzamido)oxane-4-carboxamide | Benzoyl chloride | Benzamide | Increased lipophilicity, potential for π-stacking interactions |

| 4-(Methylsulfonamido)oxane-4-carboxamide | Methanesulfonyl chloride | Methanesulfonamide | Increased metabolic stability, altered H-bonding |

Direct alkylation of the amino group with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting the primary amine with an aldehyde or ketone under mildly acidic conditions. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), yields the corresponding secondary or tertiary amine. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com This method is highly versatile and allows for the introduction of a diverse range of substituents.

Table 2: Potential Alkylated Derivatives via Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | Sodium cyanoborohydride | 4-(Methylamino)oxane-4-carboxamide |

| Acetaldehyde | Sodium triacetoxyborohydride | 4-(Ethylamino)oxane-4-carboxamide |

| Acetone | Sodium cyanoborohydride | 4-(Isopropylamino)oxane-4-carboxamide |

Modification at the Carboxamide Group

The carboxamide functional group offers additional opportunities for structural modification, either directly or through its corresponding carboxylic acid precursor.

While direct esterification of the carboxamide is not a standard transformation, the corresponding 4-aminooxane-4-carboxylic acid can be readily converted to a variety of esters. nih.gov This carboxylic acid can be obtained through the hydrolysis of 4-Aminooxane-4-carboxamide, typically under acidic or basic conditions. organic-chemistry.org The resulting carboxylic acid can then be subjected to Fischer esterification, reacting with an alcohol in the presence of an acid catalyst, to yield the desired ester. researchgate.net These ester derivatives can serve as prodrugs or as analogues with altered pharmacokinetic profiles.

Heterocyclic Ring Modifications

The tetrahydropyran (oxane) ring is a prevalent scaffold in medicinal chemistry and is considered a privileged structure. nih.govnih.gov Its modification can significantly impact the conformational preferences and physicochemical properties of the molecule. Strategies for the construction of tetrahydropyran rings are well-established and include methods such as Prins cyclizations, hetero-Diels-Alder reactions, and ring-closing metathesis. york.ac.ukresearchgate.net While wholesale modification of the pre-existing oxane ring in 4-Aminooxane-4-carboxamide is synthetically challenging, the synthesis of analogues with modified rings is a viable strategy in analogue design. For instance, the synthesis of tetrahydropyran scaffolds can be achieved through the cyclization of 4,5-epoxy alcohols. nih.gov This allows for the introduction of substituents on the ring or the replacement of the oxygen atom with other heteroatoms to explore novel chemical space. The synthesis of functionalized tetrahydropyran scaffolds has been demonstrated through methods like the Prins cyclization, which can be elaborated to introduce diverse functionalities. nih.govsygnaturediscovery.comresearchgate.net

Synthesis of Conjugates and Bioconjugates for Research Applications

The attachment of 4-Aminooxane-4-carboxamide to larger biomolecules, such as peptides or proteins, or to functional moieties like fluorescent probes, can create powerful tools for biological research. These bioconjugates can be used to study protein-protein interactions, visualize cellular processes, or for targeted delivery applications.

The primary amine and carboxamide groups of 4-Aminooxane-4-carboxamide provide convenient handles for conjugation to peptides or proteins. The primary amine can be acylated by the carboxylic acid groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of a peptide, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) youtube.com.

Alternatively, the carboxamide can be hydrolyzed to a carboxylic acid, which can then be coupled to the amine groups of basic amino acid residues (lysine, arginine) or the N-terminus of a peptide.

The choice of conjugation strategy depends on the desired orientation of the small molecule on the biomolecule and the need to preserve the biological activity of both components.

| Functional Group on 4-Aminooxane-4-carboxamide | Target Functional Group on Peptide/Protein | Common Coupling Chemistry |

| Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide bond formation (e.g., EDC/NHS chemistry) |

| Carboxamide (-CONH₂) (after hydrolysis to -COOH) | Primary Amine (-NH₂) | Amide bond formation (e.g., EDC/NHS chemistry) |

For the development of molecular probes, a linker is often used to connect 4-Aminooxane-4-carboxamide to a reporter group, such as a fluorophore, biotin (B1667282), or a photoaffinity label springernature.com. The linker can be designed to be stable or cleavable under specific conditions (e.g., changes in pH, redox potential, or light exposure).

Linker Types and Their Applications:

Stable Linkers: These are used when the probe is intended to remain intact. Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of the conjugate thermofisher.com.

Cleavable Linkers: These are designed to release the small molecule from the reporter group under specific biological conditions. Disulfide linkers, for example, can be cleaved in the reducing environment inside cells.

The choice of linker chemistry is crucial for the successful design of a functional probe. The linker should not interfere with the binding of the small molecule to its target and should allow for the efficient release of the payload if a cleavable strategy is employed.

Applications of 4-Aminooxane-4-carboxamide Hydrochloride in Chemical Research Remain Largely Undocumented in Publicly Available Literature

Despite a comprehensive review of scientific literature and chemical databases, detailed applications of the chemical compound this compound as a chiral building block, a scaffold for combinatorial chemistry, or in the development of chemical probes are not extensively documented. This suggests that the compound may be a novel entity, possess properties that limit its widespread use in these specific areas, or be primarily referenced in proprietary research not accessible to the public.

While information on the specific applications of this compound is scarce, the broader concepts outlined in the requested article structure are fundamental to modern chemical and biological research. The following sections provide a general overview of these research areas, drawing on principles and examples from related classes of compounds where specific data for this compound is unavailable.

Applications in Chemical Research As a Building Block and Probe

The utility of a chemical compound in research often stems from its structural and functional characteristics, which can be exploited for the synthesis of more complex molecules or for the investigation of biological systems.

Chiral building blocks are essential components in the synthesis of enantiomerically pure molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The incorporation of a chiral center, such as the quaternary carbon in 4-Aminooxane-4-carboxamide hydrochloride, can be a key step in controlling the stereochemistry of a synthetic route.

In principle, a compound like this compound, if available in an enantiomerically pure form, could serve as a valuable starting material. The oxane ring provides a rigid scaffold, and the amino and carboxamide functional groups offer points for further chemical modification. For instance, the amine could be acylated or alkylated, and the carboxamide could be hydrolyzed or transformed into other functional groups, all while retaining the stereochemical integrity of the chiral center. However, specific examples of such applications for this particular compound are not found in the reviewed literature.

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify lead compounds in drug discovery. A central component of a combinatorial library is the scaffold, a core molecular structure to which various substituents are attached.

An oxane-based scaffold, such as that in this compound, could theoretically be used to generate a library of compounds. The amino and other potential functional groups on the oxane ring could be systematically derivatized with a variety of building blocks. The resulting library would possess a common three-dimensional shape dictated by the oxane core, with diversity elements projecting into the surrounding chemical space. This approach allows for the exploration of structure-activity relationships. Again, the absence of published research indicates that this compound has not been widely adopted for this purpose.

Chemical probes are small molecules designed to interact with and report on biological systems. They are invaluable tools for studying protein function, identifying drug targets, and visualizing cellular processes.

Fluorescent chemical probes are created by attaching a fluorescent dye (fluorophore) to a molecule that binds to a specific biological target. These probes allow for the visualization of the target's location and dynamics within cells or tissues using fluorescence microscopy.

To develop a fluorescent probe from this compound, a fluorophore would need to be covalently attached, likely at the amino group. The resulting conjugate's ability to enter cells and bind to a specific target would then be evaluated. The properties of the fluorophore, such as its excitation and emission wavelengths, would determine the imaging modality. No such fluorescently tagged derivatives of this compound have been reported in the scientific literature.

Affinity probes are used to identify the cellular targets of a small molecule. They typically consist of the molecule of interest, a reactive group for covalent attachment to the target, and a reporter tag (such as biotin (B1667282) or an alkyne) for enrichment and identification.

An affinity probe based on this compound would involve modifying the structure to include a photoreactive group (like a diazirine or benzophenone) and a tag. Upon binding to its cellular target, the probe would be activated by UV light, forming a covalent bond. The tagged protein-probe complex could then be isolated and the protein identified by techniques such as mass spectrometry. As with the other applications, there is no evidence in the available literature of this compound being used in this manner.

Viii. Mechanistic Biological Studies in Vitro and Biochemical Research Focus

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a key area of investigation for understanding the mechanism of action of novel chemical entities.

The inhibition of enzymes such as α-amylase is a therapeutic strategy for managing carbohydrate uptake disorders. nih.gov α-Amylase is a key enzyme in the digestion of starch and glycogen. nih.govnih.gov While direct studies on "4-Aminooxane-4-carboxamide hydrochloride" and its effect on α-amylase are not extensively documented, the broader class of carboxamide-containing compounds has been investigated for various enzyme interactions. For instance, plant-derived compounds and synthetic molecules are often screened for their ability to inhibit α-amylase as a potential approach to modulate carbohydrate metabolism. nih.govfrontiersin.org The investigation into whether "this compound" can act as an inhibitor for enzymes like α-amylase would be a logical step in characterizing its biochemical profile.

Understanding how a compound binds to an enzyme is fundamental to explaining its inhibitory activity. Studies on analogues of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) have provided insights into the specificity and mechanism of AICAR transformylase (AICAR Tfase). nih.gov In these studies, modifications to the 4-carboxamide group were shown to be critical for catalysis, suggesting its role in mediating proton transfer. nih.gov For example, while 5-aminoimidazole-4-thiocarboxamide ribonucleotide was a substrate for the enzyme, other analogues with derivatized carboxamide nitrogens did not bind to AICAR Tfase but were potent inhibitors of another enzyme, IMP cyclohydrolase (IMP CHase). nih.gov This highlights the importance of the carboxamide moiety's conformation for specific enzyme binding. nih.gov Such mechanistic studies, potentially employing techniques like X-ray crystallography and kinetic analysis, would be invaluable in determining the binding mode of "this compound" to its target enzymes.

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are instrumental in observing the physiological effects of a compound on whole cells, providing a bridge between biochemical and in vivo studies.

A significant area of research for compounds containing a carboxamide moiety is their anti-proliferative activity against various cancer cell lines. Numerous studies have demonstrated the cytotoxic effects of carboxamide derivatives. For instance, certain carboxamide derivatives have been shown to inhibit the proliferation of glioma cells. nih.gov Similarly, a range of synthesized carboxamides exhibited notable selectivity and potent anti-proliferative activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and chronic myelogenous leukemia (K-562) cell lines. nih.gov The anti-proliferative potential of 4-aminocoumarins has also been evaluated across a panel of tumor cell lines, showing cytotoxic properties at high micromolar concentrations. researchgate.net

Below is an interactive table summarizing the anti-proliferative activity of various carboxamide derivatives against different cancer cell lines, as reported in the literature.

Beyond simply inhibiting proliferation, many anti-cancer agents function by modulating the cell cycle or inducing programmed cell death (apoptosis). Carboxamide derivatives have been shown to induce apoptosis in glioma U251 cells, which was associated with an increase in the activity of caspase-3, -8, and -9, and a suppression of the expression of Bcl-2 and survivin. nih.gov In another study, 5-Aminoimidazole-4-carboxamide (AICA) riboside was found to induce apoptosis in Jurkat cells in a caspase-dependent manner, involving the activation of caspases 9 and 3 and the mitochondrial release of cytochrome c. nih.gov Furthermore, some 4-thiazolidinone (B1220212) derivatives, which contain a carboxamide-like structure, have been reported to induce apoptosis through both intrinsic and extrinsic pathways in breast cancer cells. mdpi.com

The modulation of the cell cycle is another mechanism by which anti-proliferative compounds can exert their effects. For example, 4-Aminopyridine has been shown to arrest the cell cycle at the G1 phase. dergipark.org.tr Investigating the ability of "this compound" to induce apoptosis and modulate the cell cycle in various cell lines would be a critical component of its mechanistic evaluation.

Interaction with Biomolecules (excluding therapeutic/diagnostic claims)

The biological effects of a compound are ultimately determined by its interactions with various biomolecules. For carboxamide derivatives, interactions with proteins (enzymes) and nucleic acids have been reported. As discussed, the 4-carboxamide moiety is crucial for binding to the active site of certain enzymes like AICAR transformylase. nih.gov

In the context of anti-cancer activity, some 9-aminoacridine-4-carboxamide (B19687) derivatives are thought to function as DNA-intercalating agents. researchgate.net This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net While these findings are for specific classes of carboxamides, they open up the possibility that "this compound" could interact with DNA or other biomolecules, a hypothesis that would require further experimental validation.

DNA Intercalation and Binding Studies

No studies were found that investigated the ability of this compound to intercalate into or bind with DNA.

Protein Binding and Conformational Changes

No research is publicly available regarding the binding of this compound to proteins or any subsequent conformational changes that may occur.

Biochemical Pathway Modulation Research

Investigation of Metabolic Pathway Interventions (e.g., purine (B94841) metabolism)

There are no available studies that have explored the effects of this compound on metabolic pathways, including but not limited to purine metabolism.

Effects on Key Signaling Pathways in Research Systems

No in vitro research has been published that examines the impact of this compound on key cellular signaling pathways.

Ix. Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The development of novel and efficient synthetic routes to 4-Aminooxane-4-carboxamide hydrochloride and its analogs is a primary area for future investigation. While initial synthetic methods have been established, the exploration of alternative pathways could offer significant advantages in terms of yield, scalability, stereocontrol, and the introduction of molecular diversity.

Future research could focus on:

Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure forms of this compound will be crucial for investigating the differential biological activities of its stereoisomers.

Flow Chemistry: The application of continuous flow technologies could enable safer, more efficient, and scalable production of the target compound, which would be particularly beneficial for any future pharmacological or materials science applications.

Green Chemistry Approaches: Investigating the use of more environmentally benign reagents, solvents, and catalytic systems would align with the growing emphasis on sustainable chemical manufacturing.

Combinatorial Synthesis: The development of a robust synthetic platform for the rapid generation of a library of analogs with diverse substituents on the oxane ring or the carboxamide nitrogen would facilitate comprehensive structure-activity relationship (SAR) studies.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency. | Catalyst development and optimization. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs and process optimization. |

| Green Chemistry | Reduced environmental impact, increased sustainability. | Finding suitable green reagents and solvents. |

Advanced Computational Design of Next-Generation Analogues

The use of advanced computational chemistry techniques offers a powerful and resource-efficient approach to designing the next generation of this compound analogues with enhanced properties. In silico methods can guide synthetic efforts by predicting the biological activity, pharmacokinetic properties, and potential toxicities of novel derivatives.

Key areas for computational exploration include:

Molecular Docking and Virtual Screening: To identify potential biological targets and to prioritize the synthesis of analogues with the highest predicted binding affinities.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: To gain a deeper understanding of the electronic structure, conformational preferences, and reactivity of the molecule, which can inform the design of more potent and selective compounds.

Pharmacophore Modeling: To develop three-dimensional models that capture the essential structural features required for a specific biological activity, guiding the design of novel scaffolds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the drug-likeness of designed analogues at an early stage, reducing the likelihood of late-stage failures in drug development.

Mechanistic Investigations of Undiscovered Biological Activities

The current understanding of the biological activities of this compound is still in its infancy. A systematic and comprehensive screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications.

Future research should focus on:

High-Throughput Screening (HTS): To rapidly assess the activity of a library of analogues against a diverse panel of enzymes, receptors, and ion channels.

Phenotypic Screening: To identify compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target.

Mechanism of Action (MoA) Studies: Once a biological activity is identified, detailed mechanistic studies will be essential to understand how the compound exerts its effect at the molecular level. This could involve techniques such as target identification, enzymatic assays, and structural biology.

Exploration of Antimicrobial and Antiviral Potential: Given the structural motifs present in the molecule, investigating its efficacy against a broad spectrum of bacterial and viral pathogens is a logical and promising avenue.

Applications in Materials Science or Analytical Chemistry Research

The unique chemical structure of this compound suggests potential applications beyond the realm of medicinal chemistry. Its functional groups could be exploited in the development of novel materials and analytical tools.

Potential applications to be explored include:

Polymer Chemistry: The amino and carboxamide groups could serve as monomers or cross-linking agents in the synthesis of novel polymers with unique properties, such as hydrogels or specialty polyamides.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be utilized in the design of self-assembling systems and functional supramolecular materials.

Coordination Chemistry: The nitrogen and oxygen atoms could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Analytical Reagents: Derivatives of this compound could be developed as selective chelating agents for specific metal ions or as derivatizing agents for the analysis of other molecules by techniques such as chromatography or mass spectrometry.

Development of New Research Tools and Probes

Derivatives of this compound can be strategically modified to create valuable research tools and chemical probes for studying biological systems.

Future development in this area could include:

Fluorescent Probes: By attaching a fluorophore to the core structure, it may be possible to create probes for imaging specific biological targets or processes within living cells.

Affinity-Based Probes: Immobilizing the molecule on a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological mixtures.

Photoaffinity Labels: The introduction of a photoreactive group would allow for the covalent labeling and subsequent identification of the molecular targets of the compound upon photoactivation.

Biotinylated Probes: The attachment of a biotin (B1667282) tag would enable the use of avidin-biotin technology for the detection and purification of target proteins.

The development of such research tools would not only advance our understanding of the biological roles of this compound but also provide valuable reagents for the broader scientific community.

Q & A

Q. What are the recommended synthetic routes for 4-aminooxane-4-carboxamide hydrochloride, and how can purity be optimized?

A common approach involves cyclization of precursor amines with carbonyl reagents under acidic conditions. For example, stereoselective synthesis of structurally similar hydrochlorides (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride) employs chiral starting materials and catalytic hydrogenation to control stereochemistry . Purity optimization requires recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) followed by HPLC analysis (≥98% purity threshold) . Contaminants such as unreacted amines or byproducts can be identified via LC-MS and mitigated by adjusting reaction stoichiometry or temperature gradients .

Q. How should researchers characterize the physicochemical properties of this compound?

Key steps include:

- Solubility profiling : Test in PBS (pH 7.2), DMSO, and DMF. Similar hydrochlorides show solubility ranges of 2–5 mg/mL in these solvents, critical for in vitro assays .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition points. For example, 4-aminocyclohexanone hydrochloride degrades above 200°C, suggesting storage at ≤4°C for long-term stability .

- Stereochemical validation : Employ chiral HPLC or X-ray crystallography to confirm configuration, as seen in related aminocyclohexanol derivatives .

Q. What safety protocols are essential for handling this compound in the laboratory?

Based on analogous hydrochlorides (e.g., Aminooxyacetic Acid hydrochloride):

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders, which may cause respiratory irritation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in:

- Solvent systems : For example, DMSO concentrations >0.1% may inhibit cellular uptake, skewing IC50 values .